3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Description

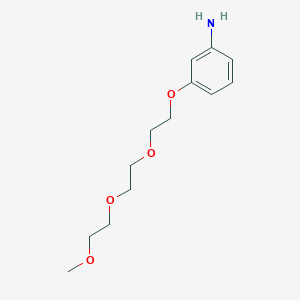

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is a meta-substituted aniline derivative featuring a triethylene glycol methyl ether (-O-(CH₂CH₂O)₃-CH₃) chain. The compound’s structure combines the aromatic reactivity of aniline with the hydrophilicity and flexibility of the polyether chain, making it valuable in organic synthesis, bioconjugation, and materials science. Its molecular formula is C₁₃H₂₁NO₄, with an average mass of 255.314 g/mol and a ChemSpider ID of 24776959 .

Properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-15-5-6-16-7-8-17-9-10-18-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYLKHWCLIXHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 3-nitroaniline with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Types of Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Modifications of the aniline group or other functional groups.

- Substitution : The aniline group participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

- Oxidizing Agents : Potassium permanganate.

- Reducing Agents : Sodium borohydride.

- Solvents : Ethanol or dichloromethane.

Scientific Research Applications

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline serves as a versatile compound in various scientific domains:

Chemistry

- Building Block for Synthesis : It is utilized as an intermediate for synthesizing more complex organic molecules and polymers.

Biology

- Biochemical Probes : The compound is employed in studies assessing enzyme interactions and metabolic pathways due to its ability to form hydrogen bonds with biological macromolecules.

Medicine

- Therapeutic Applications : Research focuses on its potential use in drug delivery systems and as a pharmaceutical intermediate due to its favorable biological properties.

Industry

- Material Development : It is used in creating new materials and chemical processes, particularly in specialty chemicals.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications for this compound in conditions such as rheumatoid arthritis and psoriasis.

Antimicrobial Properties

Studies on related compounds have demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound could also exhibit similar effects.

Mechanism of Action

The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages and aniline group allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Positional Isomers

- 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (Ortho isomer): Molecular Formula: C₁₃H₂₁NO₄ (same as meta isomer). Key Difference: Substituent at the ortho position (2-position) instead of meta. Impact: Altered electronic effects and steric hindrance may reduce reactivity in electrophilic aromatic substitution compared to the meta isomer .

- 4-(2-(2-Methoxyethoxy)ethoxy)aniline (Para isomer): Molecular Formula: C₁₁H₁₇NO₃ (average mass 211.261 g/mol). Key Difference: Shorter chain (diethylene glycol methyl ether: -O-(CH₂CH₂O)₂-CH₃) at the para position. Impact: Lower molecular weight and reduced hydrophilicity compared to the triethylene glycol analog. Used in nitro-group reduction reactions for pharmaceutical intermediates .

Chain Length Variants

- 3-(2-Methoxyethoxy)aniline (Shorter chain): Molecular Formula: C₉H₁₃NO₂ (average mass 167.21 g/mol). Key Difference: Single ethylene glycol unit (-O-CH₂CH₂-OCH₃) at the meta position. Impact: Reduced solubility in polar solvents and higher volatility. Applications include small-molecule synthesis and dye intermediates .

4-Ethynyl-N,N-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)aniline (Longer chain) :

Functionalized Derivatives

- N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline: Molecular Formula: C₁₉H₂₅NO₃ (average mass 315.41 g/mol). Key Difference: Benzyl group with ethoxy substituents.

- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline: Key Difference: Incorporates a sec-butylphenoxy group. Impact: Hydrophobic interactions dominate, favoring applications in hydrophobic drug delivery systems .

Comparative Data Table

Biological Activity

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline, also known as 3-[2-(2-methoxyethoxy)ethoxy]aniline, is a complex organic compound characterized by its unique structure that includes multiple ether linkages and an aniline moiety. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- CAS Number : 126415-02-9

The compound's structure enhances its solubility and reactivity, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets through several mechanisms:

- Hydrogen Bonding : The ether groups can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Signal Transduction : The compound may participate in signaling pathways, affecting cellular responses.

- Metabolic Processes : It can impact metabolic pathways by acting as a substrate or inhibitor for specific enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that ether-containing anilines can possess antimicrobial activities. This suggests that this compound may also exhibit similar effects, making it a candidate for further investigation in the development of antimicrobial agents.

Enzyme Interaction Studies

The compound has been employed in biochemical assays to study its interaction with specific enzymes. For instance, it has been used as a probe to investigate enzyme kinetics and inhibition mechanisms in various biological systems.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of cyclooxygenase (COX) enzymes, derivatives of this compound were evaluated for their ability to inhibit COX-1 and COX-2. The results indicated that certain derivatives exhibited selective inhibition, suggesting potential applications in anti-inflammatory therapies .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of various ether-containing compounds, including this compound. The findings demonstrated that this compound showed a significant reduction in reactive oxygen species (ROS), indicating its potential utility as an antioxidant agent .

Research Applications

The compound's unique structure allows it to serve multiple roles in scientific research:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules.

- Biochemical Probes : Used in studies assessing enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Investigated for its potential use in drug formulation due to its favorable biological properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline | C14H19BrO5 | Contains bromine; enhanced reactivity | Potential anti-inflammatory |

| 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline | C11H16BrNO3 | Bromine enhances lipophilicity | Antimicrobial properties |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C12H11ClN2O | Pyridine enhances solubility | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.